molecular formula C12H15FN2O B2772948 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone CAS No. 189763-57-3

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone

Cat. No.: B2772948
CAS No.: 189763-57-3
M. Wt: 222.263
InChI Key: MJBNVFIETIHRNU-UHFFFAOYSA-N
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Description

Historical Context and Research Development

The compound 1-(3-fluoro-4-piperazin-1-ylphenyl)ethanone (CAS 189763-57-3) emerged as a subject of interest in the late 1990s, with its first documented synthesis appearing in patent literature related to neuropharmacological agents. Early studies focused on its structural novelty, combining a fluorinated aromatic ring with a piperazine moiety—a design strategy inspired by the growing recognition of fluorine’s ability to modulate bioavailability and target binding in drug candidates. By the mid-2000s, researchers began systematically exploring its synthetic pathways, with Enamine Ltd. standardizing production protocols using nucleophilic aromatic substitution reactions between 3-fluoro-4-bromoacetophenone and piperazine derivatives. The compound’s molecular formula (C₁₂H₁₅FN₂O) and weight (222.26 g/mol) were confirmed through mass spectrometry and elemental analysis, establishing a foundation for subsequent pharmacological investigations.

Key milestones in its research timeline include:

Year Development
1997 Initial synthesis reported in patent applications for serotonin receptor modulators
2005 First crystal structure determination published
2015 Identification as intermediate in RORγ inverse agonist development
2023 Utilization in NF-κB inhibitor synthesis workflows

Position within Fluorinated Piperazine Pharmacophores

This compound occupies a unique niche within fluorinated piperazine derivatives due to its balanced electronic configuration. The fluorine atom at the phenyl ring’s 3-position creates a dipole moment (μ = 1.47 D) that enhances hydrogen-bonding capacity while maintaining lipophilicity (logP = 1.82). Comparative studies with analogous structures demonstrate its superior metabolic stability over non-fluorinated variants, with in vitro hepatic microsome assays showing 78% remaining intact after 60 minutes versus 42% for the parent compound.

The piperazine ring adopts a chair conformation that optimizes π-stacking interactions with aromatic amino acid residues in biological targets. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the phenyl-piperazine bond (ΔG‡ = 12.3 kcal/mol), creating a semi-rigid structure that preferentially binds to G-protein coupled receptors with deep hydrophobic pockets.

Research Significance in Medicinal Chemistry

As a versatile building block, this compound has enabled advances across multiple therapeutic areas:

  • Immunomodulation : Serves as key intermediate in retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists, with IC₅₀ values <50 nM achieved through strategic derivatization of the acetophenone carbonyl.
  • Oncology : Facilitates development of NF-κB inhibitors through oxazine coupling reactions, demonstrating 92% inhibition of p65 subunit binding at 10 μM concentrations.
  • Neuropharmacology : Structural analog of para-fluorophenylpiperazine (pFPP), sharing 5-HT₁ₐ receptor agonism (Kᵢ = 18 nM) while avoiding norepinephrine reuptake inhibition associated with adverse effects.

Recent innovations include its use in PROTAC (proteolysis-targeting chimera) designs, where the piperazine nitrogen participates in E3 ubiquitin ligase recognition motifs.

Evolution of Academic Interest in Piperazine-Based Fluorophenyl Ethanones

Publication analysis reveals three distinct phases of scholarly attention:

Phase 1 (1995–2005) : Characterization studies dominated, with 73% of papers focusing on synthetic methodology optimization. The compound’s shelf life under various storage conditions was established during this period, confirming stability for >24 months at -20°C.

Phase 2 (2006–2015) : Biological screening intensified, with 112 papers documenting receptor binding profiles. A 2012 quantitative structure-activity relationship (QSAR) model incorporating 147 derivatives achieved R² = 0.89 for predicting dopamine D₂/D₃ selectivity.

Phase 3 (2016–present) : Computational and hybrid approaches prevail. Molecular dynamics simulations using AMBER force fields have elucidated binding poses in μ-opioid receptor variants, while machine learning models predict ADMET properties with 94% accuracy.

Current research trends emphasize:

  • Late-stage fluorination techniques to improve radiosynthesis yields
  • Continuous flow manufacturing processes reducing production costs by 62% versus batch methods
  • Cryo-EM studies of receptor-compound complexes at 2.8 Å resolution

Properties

IUPAC Name

1-(3-fluoro-4-piperazin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9(16)10-2-3-12(11(13)8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBNVFIETIHRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone typically involves the reaction of 3-fluoro-4-nitrobenzene with piperazine under specific conditions. The nitro group is reduced to an amine, followed by acylation to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
  • 1-(3-Fluoro-4-(morpholin-4-yl)phenyl)ethanone
  • 1-(3-Fluoro-4-(piperidin-1-yl)phenyl)ethanone

Uniqueness

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties.

Biological Activity

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H15F2N3O
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring, which is known for its versatility in drug design, and a fluorine atom that may enhance biological activity through increased lipophilicity or altered receptor interactions.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising anticancer properties. For instance, research has shown that related compounds can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, with efficacy comparable to established chemotherapeutics like bleomycin . The mechanism often involves the modulation of apoptotic pathways, which can be influenced by the structural characteristics of the compounds.

Case Study :
A study evaluating the cytotoxic effects of piperazine derivatives found that this compound demonstrated significant growth inhibition in FaDu cells. The compound's ability to induce apoptosis was attributed to its interaction with specific cellular targets involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the piperazine moiety is believed to enhance membrane permeability, allowing for better uptake and subsequent antibacterial action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The introduction of a fluorine atom at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
Substituent Effect on Activity
Fluorine (F)Increases potency against cancer cells
Piperazine RingEnhances solubility and bioavailability

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with various molecular targets such as:

  • Enzymes : Inhibition of specific kinases involved in cell signaling pathways.
  • Receptors : Modulation of neurotransmitter receptors may contribute to both its anticancer and antimicrobial effects.

Q & A

Q. Key Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or THF to enhance reagent solubility.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1NaBH₄, EtOH, 25°C7090
2AcCl, AlCl₃, 0°C6585

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and fluorophenyl group (¹⁹F NMR at ~-110 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., SHELXL ) reveals bond angles and dihedral angles critical for understanding steric effects. Example: C–F bond length ≈ 1.35 Å .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 263.12) .

Advanced: How does fluorophenyl substitution influence biological target interactions?

Methodological Answer:

  • Computational Modeling :
    • Docking Studies (AutoDock Vina) : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., RORγ’s Arg367 in GNE-3500 ).
    • QSAR Models : LogP increases by ~0.5 units due to fluorine’s hydrophobicity, improving membrane permeability .
  • Experimental Validation :
    • Fluorine Scan : Replace F with H/Cl to assess binding affinity changes. In RORγ, F-substituted analogs show 10-fold higher potency .

Advanced: How are contradictions between in vitro and in vivo efficacy data resolved?

Methodological Answer:

  • Case Study : GNE-3500 (a structural analog) showed high in vitro RORγ inhibition (IC₅₀ = 15 nM) but poor in vivo efficacy due to rapid metabolism.
  • Resolution Strategies :
    • Metabolic Stability Assays : Microsomal incubation (human/rat) identified oxidative degradation at the piperazine ring.
    • Structural Modifications : Introducing a δ-sultam group (e.g., 1,2-thiazinan) reduced CYP450-mediated metabolism, improving half-life from 1.2 to 6.5 hours .
  • PK/PD Modeling : Dose adjustments (10 mg/kg vs. 30 mg/kg) restored IL-17 suppression in murine models .

Advanced: What methodologies address low solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (10:90) for in vitro assays (up to 10 mM solubility) .
  • Prodrug Design : Introduce phosphate esters at the ethanone group, increasing solubility by 50-fold (e.g., prodrug hydrolysis at pH 7.4) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) achieve sustained release (80% payload over 72 hours) .

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